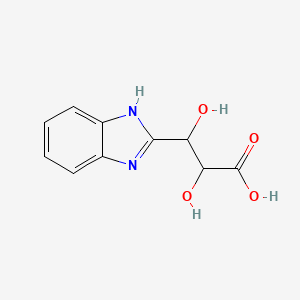

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their potential biological activities. In one study, a series of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives were synthesized using Knoevenagel condensation of chromen-2-one derivatives with 2-mercaptobenzimidazole, catalyzed by iodine . This method showcases the versatility of benzimidazole compounds in forming biologically active agents through the introduction of sulfur-containing substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Vibrational spectroscopy and quantum computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have provided insights into the optimized geometrical structure, electronic, and vibrational features of these compounds . The study utilized B3LYP/6-311++G(d,p) basis set for theoretical calculations, which were in good agreement with experimental data, indicating the reliability of the computational methods in predicting molecular properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions that are essential for their biological functions. The synthesis process often involves the formation of intermediates that undergo further reactions to yield the final product. For instance, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involved thermal heterocyclization and base-promoted cycle opening of an intermediate . These reactions demonstrate the complexity and specificity of chemical transformations in the synthesis of benzimidazole-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectroscopy study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid revealed the compound's fundamental modes and provided a characterization of its vibrational assignments . Additionally, the study of the compound's electronic properties, such as HOMO and LUMO energies, indicated the possibility of charge transfer within the molecule, which is important for its reactivity and potential as a drug candidate.

Applications De Recherche Scientifique

Vibrational Spectroscopy and Quantum Computational Studies

Research on compounds similar to 3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, such as 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, has focused on their vibrational spectroscopy and quantum computational properties. Studies have examined the optimized geometrical structure, electronic, and vibrational features of these compounds using various computational methods. This includes analysis of vibrational energy distribution, potential energy distribution, and theoretical and actual NMR chemical shifts. The UV-vis spectrum and effects of solvents on these compounds have also been investigated, revealing insights into their chemical reactivity and potential as drugs (Khanum et al., 2022).

DNA Topoisomerase I Inhibitors

Another area of research explores 1H-Benzimidazole derivatives, which demonstrate various biological properties. Specifically, their role as inhibitors of type I DNA topoisomerases has been studied. Different benzimidazole derivatives with varying electronic characteristics have been synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity, showcasing their potential in therapeutic applications (Alpan et al., 2007).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have also been studied for their antimicrobial and antifungal activities. The synthesis and characterization of various derivatives, including those with 1H-benzimidazole, have demonstrated significant activity against common microbial strains, highlighting their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Photophysical Properties and Chemosensors

Research has also been conducted on benzimidazole-based Schiff base probes, studying their photophysical properties. These studies have involved the synthesis of benzimidazole derivatives and their application as chemosensors, especially in detecting metal ions in various mediums (Bag et al., 2023).

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOWVFMEVIDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385219 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

CAS RN |

49671-84-3 | |

| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)